Depropylamino Hydroxy Propafenone-d5
Overview
Description
Depropylamino Hydroxy Propafenone-d5 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Propafenone, a class 1C antiarrhythmic agent. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Depropylamino Hydroxy Propafenone-d5 involves multiple steps, starting with the preparation of the core Propafenone structureThe reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
Depropylamino Hydroxy Propafenone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Depropylamino Hydroxy Propafenone-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and analytical methods.
Mechanism of Action
The mechanism of action of Depropylamino Hydroxy Propafenone-d5 is similar to that of Propafenone. It acts by blocking the fast inward sodium current, which slows the rate of increase of the action potential. This prolongs conduction and refractoriness in the myocardium, reducing spontaneous automaticity and exhibiting some beta-blockade activity .
Comparison with Similar Compounds
Similar Compounds
Propafenone: The parent compound, used as an antiarrhythmic agent.
Depropylamino Chloro Propafenone: A metabolite of Propafenone.
Propafenone Hydrochloride: Another derivative used in similar applications
Uniqueness
Depropylamino Hydroxy Propafenone-d5 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and research applications. The presence of deuterium atoms enhances its stability and allows for precise tracing in various studies .
Biological Activity
Depropylamino Hydroxy Propafenone-d5 (DHP-d5) is a deuterium-labeled derivative of Depropylamino Hydroxy Propafenone, which itself is a metabolite of the antiarrhythmic drug Propafenone. This compound is primarily utilized in pharmacokinetic studies to investigate the metabolism and effects of Propafenone in biological systems. The incorporation of deuterium enhances the analytical sensitivity in mass spectrometry, making DHP-d5 a valuable tool in drug metabolism research.
- Chemical Formula : C18H15D5O4
- Molecular Weight : Approximately 305.38 g/mol
- CAS Number : 1346598-59-1
DHP-d5 does not exhibit direct pharmacological activity but serves as a marker for quantifying Propafenone and its metabolites. Its role is significant in understanding the metabolic pathways and interactions within biological systems. The primary mechanism of Propafenone, and by extension its metabolites, involves the inhibition of sodium channels, which is crucial for its antiarrhythmic effects.
Drug Metabolism and Pharmacokinetics (DMPK)
DHP-d5 is primarily used in DMPK studies to assess the absorption, distribution, metabolism, and excretion (ADME) of Propafenone. By comparing levels of DHP-d5 with unlabeled DHP in biological samples, researchers can gain insights into the metabolism rates of Propafenone.
Electrophysiological Effects
Research has demonstrated that Propafenone and its metabolite 5-hydroxypropafenone significantly inhibit HERG (human ether-a-go-go-related gene) potassium channels, which play a critical role in cardiac repolarization. In controlled studies:
- Propafenone inhibited HERG current by approximately 78.7% .
- 5-Hydroxypropafenone showed similar inhibition at around 71.1% .
These results indicate that both compounds interact with HERG channels, affecting cardiac rhythm and potentially leading to arrhythmias if not monitored properly.
Comparative Analysis with Related Compounds
A comparative analysis highlights the structural similarities and differences among various compounds related to DHP-d5:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Propafenone | C21H27NO3 | A sodium channel blocker used for arrhythmias. |
5-Hydroxy Propafenone | C18H20O4 | A major active metabolite involved in similar pathways. |
N-Depropyl Propafenone | C19H25NO3 | Lacks the propyl group affecting its activity. |
Depropylamino Chloro Propafenone | C18H20ClO4 | Another impurity related to Propafenone metabolism. |
Case Studies and Research Findings
- Study on HERG Channel Inhibition :
-
Electrophysiological Properties :
- In an experiment involving guinea pig papillary muscle fibers, it was found that while all three compounds (Propafenone, 5-Hydroxypropafenone, N-Depropylpropafenone) affected the maximum rate of depolarization (Vmax), only 5-Hydroxypropafenone altered refractory periods significantly at high concentrations .
- Metabolic Pathway Analysis :
Properties
IUPAC Name |
1-[2-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropoxy)phenyl]-3-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,19-20H,10-13H2/i12D2,13D2,15D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSTZDUMPGTWJG-YZYYPZMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747510 | |
Record name | 1-(2-{[2,3-Dihydroxy(~2~H_5_)propyl]oxy}phenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346598-59-1 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346598-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-{[2,3-Dihydroxy(~2~H_5_)propyl]oxy}phenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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